Ethyl (methylcarbamoyl)phenylcarbamate
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Overview
Description
Ethyl (methylcarbamoyl)phenylcarbamate is a compound belonging to the carbamate family. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (methylcarbamoyl)phenylcarbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with methylamine and phenol. This reaction typically occurs under mild conditions and yields the desired carbamate product . Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method is the reaction of amines with organic carbonates, such as dimethyl carbonate, in the presence of catalysts . This method is advantageous as it avoids the use of toxic and hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
Ethyl (methylcarbamoyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
Scientific Research Applications
Ethyl (methylcarbamoyl)phenylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (methylcarbamoyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions, influencing the compound’s biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl (methylcarbamoyl)phenylcarbamate include:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- N-methylphenyl carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61985-79-3 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl N-(methylcarbamoyl)-N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-11(15)13(10(14)12-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,14) |
InChI Key |
LVWBUTFRRPKUTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(=O)NC |
Origin of Product |
United States |
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